molecular formula C11H22N2O4 B3109064 (R)-tert-Butyl (1-(methoxy(methyl)amino)-1-oxopropan-2-yl)(methyl)carbamate CAS No. 170097-58-2

(R)-tert-Butyl (1-(methoxy(methyl)amino)-1-oxopropan-2-yl)(methyl)carbamate

Cat. No.: B3109064
CAS No.: 170097-58-2
M. Wt: 246.30
InChI Key: MXNQKIPLJZAZBI-MRVPVSSYSA-N
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Description

®-tert-Butyl (1-(methoxy(methyl)amino)-1-oxopropan-2-yl)(methyl)carbamate is a synthetic organic compound that belongs to the class of carbamates Carbamates are widely used in various fields, including pharmaceuticals, agrochemicals, and as protecting groups in organic synthesis

Mechanism of Action

Target of Action

The primary target of ®-tert-Butyl (1-(methoxy(methyl)amino)-1-oxopropan-2-yl)(methyl)carbamate, a carbamate compound, is the enzyme acetylcholinesterase (AChE) . AChE plays a key role in the nervous system of animals, terminating impulse transmission by rapid hydrolysis of the neurotransmitter acetylcholine .

Mode of Action

Carbamate esters, like our compound of interest, can inhibit AChE by binding covalently to a serine residue in the enzyme active site . The inhibitory potency of these compounds depends largely on their affinity for the enzyme and the reactivity of the ester .

Biochemical Pathways

The action of this compound affects the cholinergic pathways in the nervous system. By inhibiting AChE, the breakdown of acetylcholine is prevented, leading to an accumulation of this neurotransmitter. This results in overstimulation of acetylcholine receptors and subsequent toxicity .

Pharmacokinetics

Carbamates are generally known to have relatively low durability and virulence , suggesting they may be metabolized and excreted relatively quickly.

Result of Action

The primary result of the action of this compound is the inhibition of AChE, leading to an overstimulation of acetylcholine receptors. This can result in a range of effects, depending on the concentration of the compound and the duration of exposure .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH and temperature of the environment can affect the compound’s stability and reactivity. Additionally, the presence of other substances can influence its action, either by competing for the same target or by affecting its metabolism .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-tert-Butyl (1-(methoxy(methyl)amino)-1-oxopropan-2-yl)(methyl)carbamate typically involves the reaction of tert-butyl carbamate with an appropriate amine and a carbonyl compound under controlled conditions. One common method involves the use of dimethyl carbonate as a carbonyl source, which reacts with the amine to form the desired carbamate ester . The reaction conditions often include elevated temperatures and pressures to facilitate the formation of the carbamate bond.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction parameters and improved yields. The use of environmentally benign solvents and catalysts is also emphasized to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

®-tert-Butyl (1-(methoxy(methyl)amino)-1-oxopropan-2-yl)(methyl)carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the carbamate group into amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the carbamate group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .

Scientific Research Applications

®-tert-Butyl (1-(methoxy(methyl)amino)-1-oxopropan-2-yl)(methyl)carbamate has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl carbamate: A simpler carbamate used as a protecting group.

    Methyl carbamate: Another carbamate with similar applications but different structural properties.

    Ethyl carbamate: Used in similar contexts but with distinct chemical behavior.

Uniqueness

Its ability to act as a versatile intermediate in organic synthesis and its potential therapeutic properties make it a valuable compound in various fields .

Properties

IUPAC Name

tert-butyl N-[(2R)-1-[methoxy(methyl)amino]-1-oxopropan-2-yl]-N-methylcarbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O4/c1-8(9(14)13(6)16-7)12(5)10(15)17-11(2,3)4/h8H,1-7H3/t8-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXNQKIPLJZAZBI-MRVPVSSYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N(C)OC)N(C)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C(=O)N(C)OC)N(C)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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